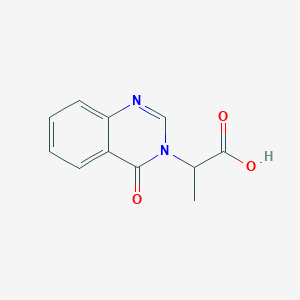

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

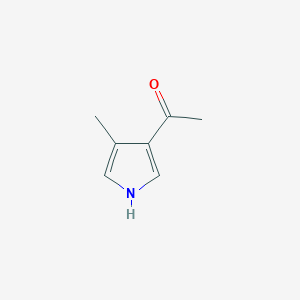

The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a derivative of quinazolinone, which is a fused heterocyclic compound that has garnered interest due to its structural similarity with fluoroquinolone antibiotics. These compounds are being investigated for their potential as antimicrobial drugs and have shown promise in the development of new antibiotics to combat microbial resistance . The quinazolinone scaffold is versatile and has been modified to produce various derivatives with different biological activities, including analgesic and diuretic properties .

Synthesis Analysis

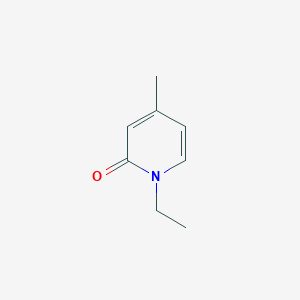

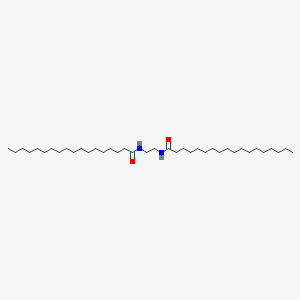

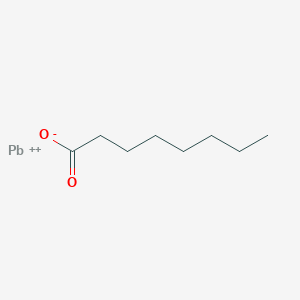

The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves a one-pot, three-component reaction using isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Another method proposes the preparation of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids through a simple synthetic route, which allows for the comparative analysis of their biological activities .

Molecular Structure Analysis

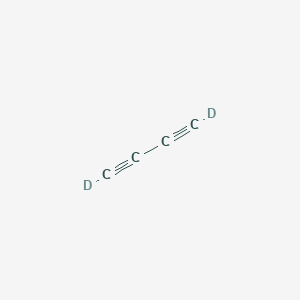

The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques. For instance, the vibrational spectroscopy of a related compound was investigated using FT-IR and FT-Raman, and the results were compared with theoretical values obtained from DFT calculations, showing good agreement . Additionally, the molecular structure and conformation of new ring systems, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, have been analyzed using NMR and X-ray diffraction, revealing insights into their stereochemical and conformational behavior .

Chemical Reactions Analysis

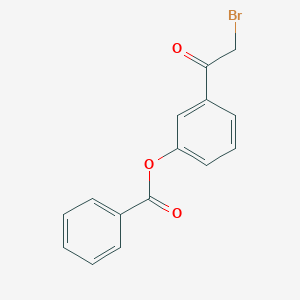

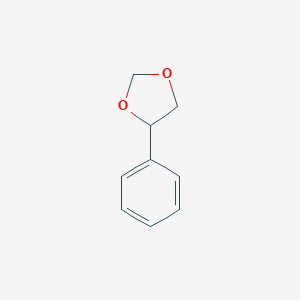

Quinazolinone derivatives participate in various chemical reactions, which are essential for their synthesis and modification. For example, the condensation of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride leads to the formation of 2-(5-R-2-furyl)-4-oxoquinazolines . Additionally, chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds have been synthesized from 8-quinolinecarboxylic acid and enantiomerically pure amino alcohols, which are used in asymmetric transfer hydrogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. Theoretical calculations have been used to investigate properties such as molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . The molecular docking studies of related compounds suggest potential inhibitory activity against biological targets like the BRCA2 complex . Analytical methods, including 13C NMR-spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy, have been utilized for quality control and to understand the tautomeric forms of these compounds .

Mechanism of Action

While the exact mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is not clear, it has been studied for its ability to modulate various biological pathways, including inflammation and oxidative stress.

Safety and Hazards

properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIOGRLXASIYJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389808 |

Source

|

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

CAS RN |

435345-19-0 |

Source

|

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)

![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)